molecular formula C12H7F2NO B8329495 2-(2,6-Difluoro-phenyl)-pyridine-4-carbaldehyde

2-(2,6-Difluoro-phenyl)-pyridine-4-carbaldehyde

Cat. No. B8329495
M. Wt: 219.19 g/mol
InChI Key: IDIWFTVNOABKIH-UHFFFAOYSA-N
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Patent
US08598217B2

Procedure details

To a stirred solution of (2-(2,6-difluoro-phenyl)-N-methoxy-N-methyl-isonicotinamide (Example 33) (268 mg, 0.963 mmol) in toluene (1.2 mL) at −78° C. was added DIBAL (1M in toluene; 1.01 mL, 1.01 mmol) dropwise. The mixture was stirred −78° C. for 2 hours then warmed to 0° C. and the reaction was quenched by the addition of 1M aqueous HCl. The mixture was neutralized using saturated aqueous NaHCO3 solution and then extracted into CHCl3 (×3). The combined extracts were dried (MgSO4), filtered and concentrated in vacuo. The product was purified by SiO2 chromatography providing the title compound (127 mg).
Name
2-(2,6-difluoro-phenyl)-N-methoxy-N-methyl-isonicotinamide
Quantity
268 mg
Type
reactant
Reaction Step One
Name
Quantity
1.01 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[C:9]1[CH:10]=[C:11]([CH:18]=[CH:19][N:20]=1)[C:12](N(OC)C)=[O:13].CC(C[AlH]CC(C)C)C>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[C:9]1[CH:10]=[C:11]([CH:12]=[O:13])[CH:18]=[CH:19][N:20]=1

Inputs

Step One
Name
2-(2,6-difluoro-phenyl)-N-methoxy-N-methyl-isonicotinamide
Quantity
268 mg
Type
reactant
Smiles
FC1=C(C(=CC=C1)F)C=1C=C(C(=O)N(C)OC)C=CN1
Name
Quantity
1.01 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
1.2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred −78° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then warmed to 0° C.
CUSTOM
Type
CUSTOM
Details
the reaction was quenched by the addition of 1M aqueous HCl
EXTRACTION
Type
EXTRACTION
Details
extracted into CHCl3 (×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The product was purified by SiO2 chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C(=CC=C1)F)C1=NC=CC(=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 127 mg
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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